molecular formula C17H11ClO4 B5852153 3-(4-chlorobenzoyl)-6-methoxy-4H-chromen-4-one

3-(4-chlorobenzoyl)-6-methoxy-4H-chromen-4-one

Cat. No. B5852153
M. Wt: 314.7 g/mol
InChI Key: VBPIWEFJQJRYPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorobenzoyl)-6-methoxy-4H-chromen-4-one, also known as CK37, is a synthetic compound that belongs to the class of flavonoids. It has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzoyl)-6-methoxy-4H-chromen-4-one is not fully understood. However, it has been suggested that 3-(4-chlorobenzoyl)-6-methoxy-4H-chromen-4-one exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response. 3-(4-chlorobenzoyl)-6-methoxy-4H-chromen-4-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(4-chlorobenzoyl)-6-methoxy-4H-chromen-4-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(4-chlorobenzoyl)-6-methoxy-4H-chromen-4-one has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.

Advantages and Limitations for Lab Experiments

3-(4-chlorobenzoyl)-6-methoxy-4H-chromen-4-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. 3-(4-chlorobenzoyl)-6-methoxy-4H-chromen-4-one is also stable and has a long shelf life. However, 3-(4-chlorobenzoyl)-6-methoxy-4H-chromen-4-one has some limitations. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. 3-(4-chlorobenzoyl)-6-methoxy-4H-chromen-4-one is also not very water-soluble, which can make it difficult to administer in in vivo studies.

Future Directions

There are several future directions for research on 3-(4-chlorobenzoyl)-6-methoxy-4H-chromen-4-one. One area of research could be to study the effect of 3-(4-chlorobenzoyl)-6-methoxy-4H-chromen-4-one on other inflammatory pathways. Another area of research could be to investigate the potential use of 3-(4-chlorobenzoyl)-6-methoxy-4H-chromen-4-one in combination with other drugs for the treatment of cancer. Additionally, the development of more water-soluble derivatives of 3-(4-chlorobenzoyl)-6-methoxy-4H-chromen-4-one could be explored to improve its bioavailability.

Synthesis Methods

The synthesis of 3-(4-chlorobenzoyl)-6-methoxy-4H-chromen-4-one involves the reaction of 4-methoxyresorcinol with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to cyclization with the help of a Lewis acid catalyst such as aluminum chloride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

3-(4-chlorobenzoyl)-6-methoxy-4H-chromen-4-one has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. 3-(4-chlorobenzoyl)-6-methoxy-4H-chromen-4-one has also been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells.

properties

IUPAC Name

3-(4-chlorobenzoyl)-6-methoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO4/c1-21-12-6-7-15-13(8-12)17(20)14(9-22-15)16(19)10-2-4-11(18)5-3-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPIWEFJQJRYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC=C(C2=O)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-chlorophenyl)carbonyl]-6-methoxy-4H-chromen-4-one

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